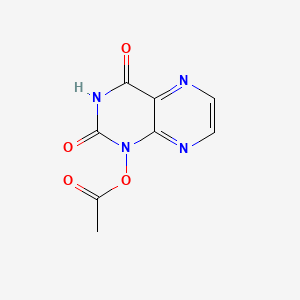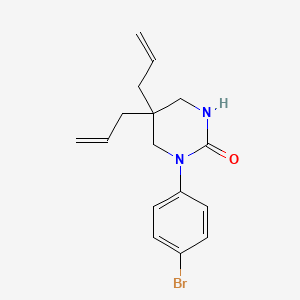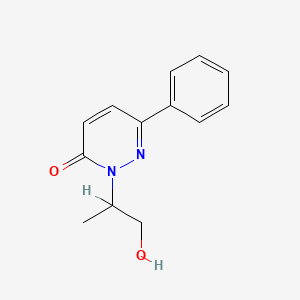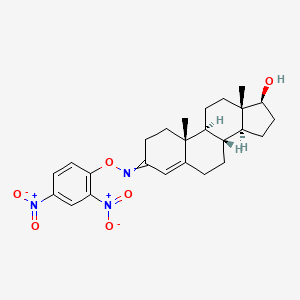
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is a derivative of testosterone, a primary male anabolic-androgenic steroid
Vorbereitungsmethoden
The synthesis of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime typically involves the following steps:
Oxime Formation: The starting material, 17-beta-Hydroxyandrost-4-en-3-one, is reacted with hydroxylamine to form the oxime derivative.
Dinitrophenylation: The oxime derivative is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the final product.
Analyse Chemischer Reaktionen
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime has several scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of ketones and aldehydes.
Biology: The compound can be used in studies related to steroid metabolism and hormone regulation.
Industry: The compound can be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in various biochemical assays. The dinitrophenyl group can act as a chromophore, allowing for the detection of the compound through spectroscopic methods.
Vergleich Mit ähnlichen Verbindungen
17-beta-Hydroxyandrost-4-en-3-one O-(2,4-dinitrophenyl)oxime is unique due to its specific functional groups. Similar compounds include:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Testosterone: The primary male sex hormone and anabolic steroid.
Epitestosterone: An isomer of testosterone with similar but distinct biological effects.
These compounds share structural similarities but differ in their functional groups and biological activities, making this compound unique in its applications and properties.
Eigenschaften
CAS-Nummer |
33514-83-9 |
|---|---|
Molekularformel |
C25H31N3O6 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-3-(2,4-dinitrophenoxy)imino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H31N3O6/c1-24-11-9-16(26-34-22-7-4-17(27(30)31)14-21(22)28(32)33)13-15(24)3-5-18-19-6-8-23(29)25(19,2)12-10-20(18)24/h4,7,13-14,18-20,23,29H,3,5-6,8-12H2,1-2H3/t18-,19-,20-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
QQKWGPOQHNHOBD-KCDBLEJKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
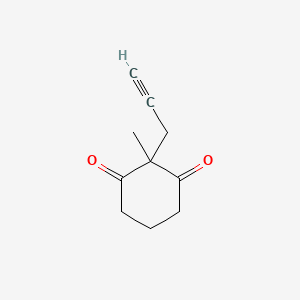
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)


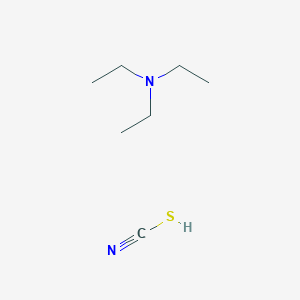
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
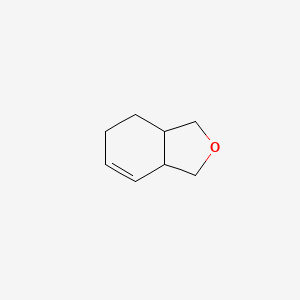
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
![5,7-dihydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-6H-chromen-4-one](/img/structure/B14681752.png)
